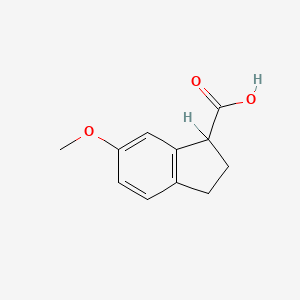

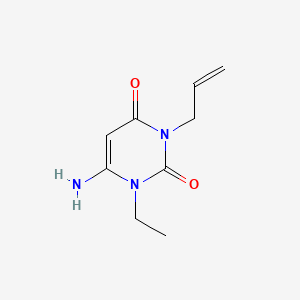

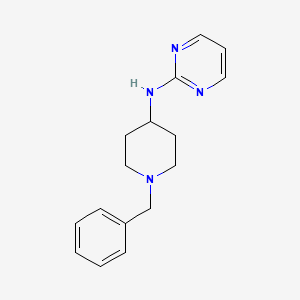

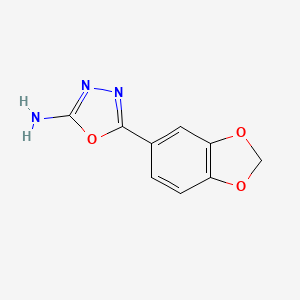

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine

Übersicht

Beschreibung

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is a chemical compound that is structurally related to various synthesized diamine derivatives. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of such molecules. These compounds typically feature an ethane-1,2-diamine backbone with various substituents that can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related diamine compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a trichloro-substituted ethane-1,1-diamine derivative was achieved by reacting 2-nitroaniline with chloral, which was formed by distillation of chloral hydrate over concentrated H2SO4 . Similarly, another diamine compound was synthesized by reacting neopentyl glycol with phosphorus thio-chloride and 1,2-ethylenediamine . These methods suggest that the synthesis of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine would likely involve a condensation reaction between a thiophene derivative and a suitable diamine precursor, possibly using a catalyst or specific reaction conditions to ensure selectivity and yield.

Molecular Structure Analysis

The molecular structure of diamine derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques provide detailed information about the bonding, functional groups, and three-dimensional arrangement of atoms within the molecule. For example, X-ray crystallography revealed that one of the synthesized compounds crystallized in the monoclinic crystal system with specific unit cell parameters . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Diamine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The presence of nitro groups, for instance, can influence the electron density and reactivity of the molecule . The Mannich base derivatives synthesized in one of the studies indicate that these compounds can be further modified to introduce additional functional groups, such as semicarbazone, which can impart specific biological activities . The reactivity of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine would similarly be influenced by the thiophene and dimethylamino groups, potentially allowing for further functionalization or participation in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For example, the crystal structure and thermal properties of a synthesized diamine compound were investigated, revealing good thermal stability and char-forming capability, which are desirable for applications as fire retardants . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps, can provide insights into the chemical hardness, kinetic stability, and reactivity of the molecule . These properties are essential for predicting the behavior of the compound under various conditions and for its potential applications in materials science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Catalytic Performance in Polymerization

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine has been utilized in catalysis, particularly in the polymerization of norbornene. A study by Kim et al. (2022) demonstrated that Co(ii) complexes supported by Schiff base ligands, including this compound, effectively catalyzed the polymerization of norbornene, yielding high-molecular-weight polynorbornenes (Kim et al., 2022).

Schiff Base Ligand Analysis

Uluçam and Yenturk (2019) conducted a study focusing on the characterization of Schiff base ligands, including N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine. The ligands were analyzed using various methods, such as infrared spectroscopy and nuclear magnetic resonance, providing insight into their structural and electronic properties (Uluçam & Yenturk, 2019).

Application in Organic Electronics

In the field of organic electronics, N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine has been incorporated into novel materials for organic light-emitting diodes (OLEDs). Kim, Yokoyama, and Adachi (2012) synthesized starburst type amorphous materials including this compound, which demonstrated a significant reduction in the required driving voltage for OLEDs (Kim, Yokoyama, & Adachi, 2012).

Wirkmechanismus

Target of Action

Similar compounds are often used as ligands in organic synthesis, forming stable complexes with metal ions . These complexes can act as catalysts in various reactions .

Mode of Action

As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordinate bonds . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity .

Biochemical Pathways

As a ligand, it could potentially influence a variety of biochemical pathways depending on the metal ion it complexes with and the specific reaction conditions .

Result of Action

As a ligand, its primary role would be to form complexes with metal ions, which could then participate in various reactions . The specific effects would depend on the nature of these reactions.

Action Environment

The action, efficacy, and stability of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can be influenced by various environmental factors . For instance, the compound is recommended to be stored at temperatures between 28°C .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHCVEZJFGCTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397181 | |

| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |

CAS RN |

790263-41-1 | |

| Record name | N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.